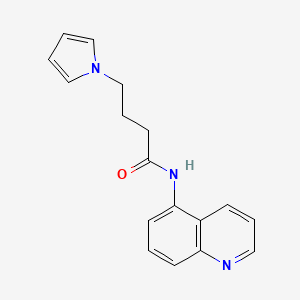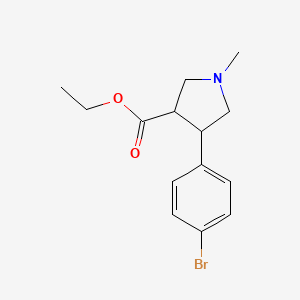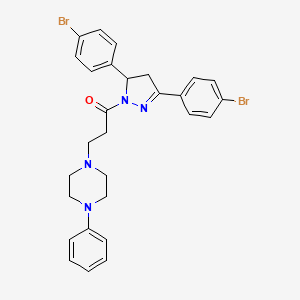
1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one is a complex organic compound that has garnered significant interest in the scientific community. This compound is characterized by its unique structure, which includes a pyrazole ring, bromophenyl groups, and a phenylpiperazine moiety. Its intricate molecular architecture makes it a subject of study in various fields, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole ring, followed by the introduction of bromophenyl groups and the phenylpiperazine moiety. Common reagents used in these reactions include bromine, hydrazine, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.
Chemical Reactions Analysis
1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl groups in the compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups such as hydroxyl or amino groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one stands out due to its unique combination of structural features Similar compounds may include other pyrazole derivatives or phenylpiperazine-based molecules
Properties
Molecular Formula |
C28H28Br2N4O |
|---|---|
Molecular Weight |
596.4 g/mol |
IUPAC Name |
1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-3-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C28H28Br2N4O/c29-23-10-6-21(7-11-23)26-20-27(22-8-12-24(30)13-9-22)34(31-26)28(35)14-15-32-16-18-33(19-17-32)25-4-2-1-3-5-25/h1-13,27H,14-20H2 |
InChI Key |
FUNRSXVVSCAMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


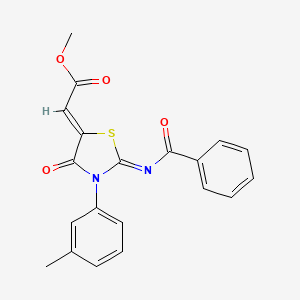

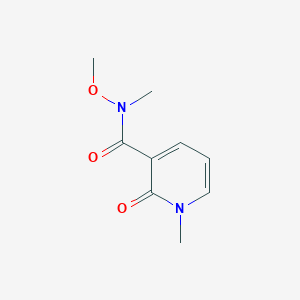
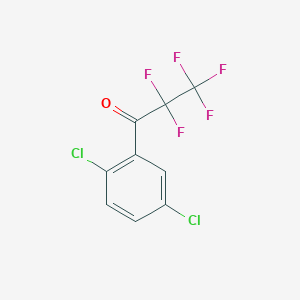
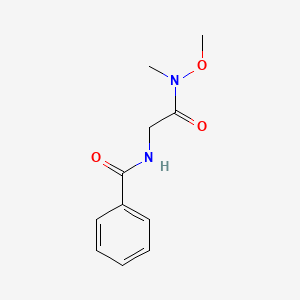
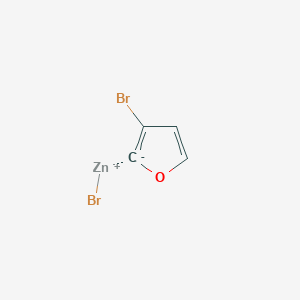
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butanamide](/img/structure/B14876841.png)
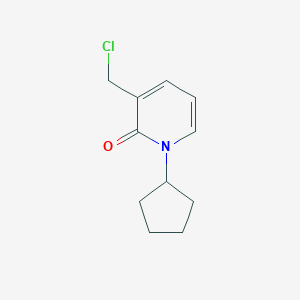
![2-((3-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-cyano-2-oxopropyl)thio)-4,6-dimethylnicotinonitrile](/img/structure/B14876849.png)


![2-(3-(thiophen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14876867.png)
